Methyl 2-amino-3-(pyridin-3-YL)propanoate
Description
Classification as a Non-Proteinogenic Amino Acid and Heterocyclic Compound
Methyl 2-amino-3-(pyridin-3-yl)propanoate is classified as a non-proteinogenic amino acid. Unlike the 20 common proteinogenic amino acids that are genetically encoded and incorporated into proteins during translation, this compound is not naturally found in proteins. It is a derivative of alanine (B10760859), an α-amino acid, where a hydrogen atom on the β-carbon is replaced by a pyridin-3-yl group. nih.gov This substitution introduces a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom. google.com The presence of the pyridine ring imparts distinct chemical properties to the molecule, influencing its reactivity, polarity, and potential for intermolecular interactions.
The compound's structure combines the functionalities of an amino acid—a primary amine group and a carboxylic acid ester—with the characteristics of a heterocyclic aromatic system. This dual nature is central to its utility in various chemical contexts. The chiral center at the α-carbon allows for the existence of two enantiomers, the D- and L-forms, which can exhibit different biological activities and are often studied independently. nih.govresearchgate.net
Structural Analogue Significance in Bioorganic Chemistry
In bioorganic chemistry, the significance of this compound lies in its role as a structural analogue of natural amino acids, particularly histidine and phenylalanine. The pyridine ring can mimic the imidazole (B134444) ring of histidine or the phenyl ring of phenylalanine in biological systems. This mimicry allows researchers to probe the structure-activity relationships of peptides and proteins by substituting the natural amino acid with this non-proteinogenic counterpart. researchgate.net
Such substitutions can lead to peptides with altered conformations, stabilities, and biological activities. For instance, replacing a key histidine residue in a peptide with 3-(3-pyridyl)alanine can help elucidate the role of the imidazole nitrogen in receptor binding or enzymatic catalysis. researchgate.net The pyridine nitrogen's ability to participate in hydrogen bonding and metal coordination can be exploited to design peptidomimetics with enhanced or novel functions. researchgate.net The study of these analogues provides valuable insights into molecular recognition processes and the fundamental principles of protein and peptide design.
Overview of Research Trajectories and Applications
The unique structural attributes of this compound have led to its use in several distinct research trajectories. These range from fundamental synthetic explorations to the development of highly specialized molecules for medicinal and materials science applications.
In the realm of fundamental organic synthesis, this compound serves as a versatile building block. Its synthesis has been a subject of study, with methods developed for the preparation of both racemic and enantiomerically pure forms. A common synthetic route involves the condensation of diethyl acetamidomalonate with 3-pyridylmethyl halides, followed by hydrolysis and decarboxylation. nih.govresearchgate.net Enzymatic resolution is often employed to separate the D- and L-enantiomers. nih.govresearchgate.net
The presence of multiple reactive sites—the amino group, the ester, and the pyridine ring—allows for a variety of chemical transformations. The amino group can be protected and the ester can be hydrolyzed or converted to other functional groups, providing a scaffold for the construction of more complex molecules. mdpi.com The pyridine ring itself can undergo various reactions, further expanding the synthetic utility of this compound.
Perhaps one of the most significant applications of this compound is its role as an intermediate in medicinal chemistry. chemimpex.com The pyridine moiety is a common feature in many biologically active compounds, and this amino acid derivative provides a convenient way to incorporate it into potential drug candidates. It is used in the synthesis of novel therapeutic agents, including those with potential neuroprotective and anti-inflammatory properties. chemimpex.com
A notable example of its application is in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an anticoagulant. google.comchemicalbook.com The related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of this drug. google.comchemicalbook.com The structural motif of a pyridyl-substituted amino acid is also found in antagonists of the luteinizing hormone-releasing hormone. researchgate.net Furthermore, derivatives of this compound are investigated for their potential as antimicrobial and anticancer agents. chemimpex.com
The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives valuable in the development of specialized reagents and ligands. mdpi.com The amino acid backbone provides a chiral scaffold, which can be used to create chiral ligands for asymmetric catalysis. These ligands can be employed in a variety of metal-catalyzed reactions, leading to the stereoselective synthesis of desired products.
The pyridine ring can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures and in molecular recognition. This property is exploited in the design of receptors and sensors for specific molecules or ions. The development of ligands based on this scaffold contributes to advancements in coordination chemistry, materials science, and catalysis. mdpi.comacs.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPVBKDLAQDFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Amino 3 Pyridin 3 Yl Propanoate and Its Precursors
Conventional and Foundational Synthetic Routes
Conventional methods provide the fundamental pathways to racemic or bulk quantities of 3-pyridylalanine and its esters. These routes often involve well-established name reactions and standard functional group transformations.
A primary example of this approach is the Erlenmeyer-Plöchl synthesis, which generates α,β-unsaturated azlactones that can be converted to α-amino acids. wikipedia.org This reaction series transforms an N-acyl glycine (B1666218), such as hippuric acid or N-acetylglycine, into the desired amino acid via an oxazolone (B7731731) intermediate. wikipedia.org
The process begins with the condensation of pyridine-3-carboxaldehyde with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate. wikipedia.orgrsc.org This forms the corresponding 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one (an azlactone). The key steps are:
Cyclization of N-acetylglycine with acetic anhydride to form an oxazolone intermediate.
Condensation of the oxazolone with pyridine-3-carboxaldehyde. wikipedia.org
The resulting azlactone is a versatile intermediate. Subsequent reduction of the exocyclic double bond, typically through catalytic hydrogenation, followed by hydrolysis of the ring and the N-acyl group under acidic or basic conditions, yields racemic (DL)-3-pyridylalanine. wikipedia.org While robust, this method produces a racemic mixture that requires subsequent resolution if a single enantiomer is desired. Alternative starting materials like hydantoin (B18101) can also be used in place of N-acyl glycine to potentially increase yields. wikipedia.org
Table 1: Erlenmeyer-Plöchl Synthesis Overview
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Pyridine-3-carboxaldehyde, N-acetylglycine | Acetic anhydride, Sodium acetate | 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one | wikipedia.org |
| 2 | Azlactone intermediate | Reduction (e.g., H2/catalyst), then Hydrolysis (acid or base) | DL-3-Pyridylalanine | wikipedia.org |
Reductive amination provides a direct and highly versatile route to amines and their derivatives. masterorganicchemistry.com This strategy involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netsigmaaldrich.com For the synthesis of Methyl 2-amino-3-(pyridin-3-YL)propanoate, a suitable keto-ester precursor, methyl 2-oxo-3-(pyridin-3-yl)propanoate, can be reacted with an ammonia source.
The reaction is typically performed as a one-pot procedure. A variety of reducing agents can be employed, with selectivity being a key consideration to avoid reduction of the pyridine (B92270) ring or the ester group. masterorganicchemistry.com Commonly used reagents include:
Sodium cyanoborohydride (NaBH3CN) : This mild reducing agent is particularly effective as it selectively reduces the protonated imine intermediate in the presence of the starting ketone. masterorganicchemistry.comsigmaaldrich.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) : Often preferred for its lower toxicity compared to cyanide-containing reagents and its effectiveness under mildly acidic conditions which facilitate imine formation. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas can also effect the reduction, though conditions must be carefully controlled to prevent over-reduction of the pyridine ring. youtube.com
This method is highly adaptable and can be applied to a wide range of substrates, tolerating many functional groups. organic-chemistry.org
Once the amino acid, 3-pyridylalanine, has been synthesized, the final step is the conversion of its carboxylic acid group to a methyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com
This process involves reacting 3-pyridylalanine with an excess of methanol (B129727), which acts as both the solvent and the nucleophile. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas, is required to protonate the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. Following the reaction, a standard workup procedure is used to neutralize the acid and isolate the target compound, this compound, often as a hydrochloride salt.
Asymmetric Synthesis Approaches
To produce enantiomerically pure this compound, asymmetric synthesis methods are employed. These strategies utilize chiral information from a catalyst or an auxiliary to control the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer with high selectivity.
Chiral auxiliary-based methods are a powerful tool for asymmetric synthesis. The Schöllkopf bis-lactim ether method, established in 1981, is a well-known example used for the asymmetric synthesis of α-amino acids. wikipedia.orgyoutube.com
This approach utilizes a chiral auxiliary derived from an amino acid, typically valine, to create a stereochemically defined environment for an alkylation reaction. wikipedia.org The key steps are:
A dipeptide formed from glycine and (R)- or (S)-valine is cyclized to a 2,5-diketopiperazine.
This cyclic dipeptide is converted to its bis-lactim ether by O-methylation.
A strong base, such as n-butyllithium (n-BuLi), is used to deprotonate the prochiral carbon of the glycine unit, forming a planar nucleophile.
The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the anion. wikipedia.org
Alkylation of this anion with an electrophile, in this case, a 3-(halomethyl)pyridine (e.g., 3-(bromomethyl)pyridine), proceeds with high diastereoselectivity, as the electrophile attacks from the less hindered face.
Finally, mild acidic hydrolysis cleaves the resulting dipeptide, releasing the desired α-amino acid methyl ester (this compound) and the valine methyl ester, which can be separated. wikipedia.org
This method is highly effective, often achieving enantiomeric excesses (ee) of over 95%. wikipedia.org While it has limitations in terms of atom economy, it is a reliable laboratory-scale synthesis for exotic or non-proteinogenic amino acids. wikipedia.org
Table 2: Schöllkopf Asymmetric Synthesis
| Step | Description | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | Formation of bis-lactim ether | Glycine, (R)-Valine, heat, then O-methylation | Chiral bis-lactim ether auxiliary | wikipedia.org |
| 2 | Asymmetric Alkylation | n-BuLi, 3-(bromomethyl)pyridine | Diastereoselective addition of the pyridyl group | wikipedia.org |
| 3 | Hydrolysis and Separation | Mild acid (e.g., dilute HCl) | Enantiomerically enriched this compound | wikipedia.org |
Transition-metal catalysis offers highly efficient and elegant solutions for asymmetric synthesis. Asymmetric hydrogenation of a prochiral olefin is one of the most powerful methods for preparing enantiopure compounds. unimi.it
For the synthesis of this compound, a suitable precursor is methyl 2-acetamido-3-(pyridin-3-yl)acrylate. This dehydroamino acid derivative can be hydrogenated using a chiral transition-metal catalyst. Chiral complexes of rhodium and iridium with phosphine (B1218219) ligands are commonly employed. unimi.itacs.org The catalyst, possessing a chiral ligand environment, coordinates to the double bond of the substrate and delivers hydrogen to one face of the molecule preferentially, thereby establishing the stereocenter at the α-carbon with high enantioselectivity.
Another advanced strategy involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of azlactone precursors. nih.gov In this approach, a palladium catalyst complexed with a chiral ligand (such as the Trost ligand) mediates the reaction between an azlactone and an allylic electrophile, creating a new stereocenter with high enantiocontrol. nih.gov These metal-catalyzed methods are often characterized by high turnover numbers and excellent enantioselectivites, making them attractive for efficient synthesis.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic methods offer a powerful strategy for the synthesis of pyridylalanine derivatives, combining the selectivity of enzymes with the practicality of chemical reactions. One such approach involves the enzymatic resolution of a racemic mixture of a suitable precursor. For instance, the DL-arylamino acid ethyl ester derivatives of β-(3-pyridyl)-DL-alanine can be synthesized and then subjected to enzymatic resolution. This process yields a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative, which can then be hydrolyzed to the desired enantiomer. researchgate.net
Another innovative chemoenzymatic route has been demonstrated for the synthesis of pyrazine (B50134) compounds from amino acids like L-threonine. nih.gov This involves the use of enzymes such as L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov While not directly producing this compound, this methodology highlights the potential of using enzymatic transformations of amino acid precursors to generate complex heterocyclic structures. The principles of this approach, involving the enzymatic generation of key intermediates followed by chemical condensation, could be adapted for the synthesis of pyridine-containing amino acids.
A summary of a representative chemoenzymatic approach is presented below:
| Step | Description | Reactants | Products |
| 1 | Diethyl acetamidomalonate condensation | Diethyl acetamidomalonate, Arylmethyl halide | DL-arylamino acid ethyl ester derivative |
| 2 | Enzymatic Resolution | DL-arylamino acid ethyl ester derivative | N-acetyl-L-amino acid and D-amino acid derivative |
| 3 | Acidic Hydrolysis | D-amino acid derivative | D-amino acid |
Diastereoselective and Enantioselective Alkylation Strategies
Controlling the stereochemistry at the α-carbon is a critical aspect of synthesizing enantiomerically pure amino acids. Diastereoselective and enantioselective alkylation reactions are key strategies to achieve this.
One common approach involves the use of chiral auxiliaries. For instance, piperazine-2,5-dione derivatives can be used as chiral templates for the diastereoselective alkylation to produce both (S)- and (R)-alanine. scilit.com This strategy can be extended to the synthesis of other amino acids, including 3-pyridylalanine, by using the appropriate alkylating agent.
Phase-transfer catalysis is another powerful technique for the enantioselective alkylation of amino acid derivatives. nih.gov Cyclic peptoids have been shown to be effective catalysts for the alkylation of N-(diphenylmethylene)glycine cumyl ester, yielding high enantioselectivities. nih.gov This method offers an alternative to the more traditional Cinchona alkaloid-derived catalysts.
Furthermore, direct catalytic N-alkylation of α-amino acid esters using alcohols has been developed, which proceeds with high retention of stereochemistry. d-nb.info This ruthenium-catalyzed, atom-economic process is significant for creating N-alkylated amino acid derivatives. d-nb.info While this modifies the amino group rather than the α-carbon, it demonstrates the advancements in catalytic methods for modifying amino acid structures with stereochemical control.
Key features of these alkylation strategies are summarized in the following table:
| Strategy | Key Feature | Example Catalyst/Auxiliary | Outcome |
| Diastereoselective Alkylation | Use of a chiral template to direct the approach of the electrophile. | (3S)- and (3R)-3-methylpiperazine-2,5-dione | High diastereoselectivity in the formation of the new stereocenter. |
| Enantioselective Alkylation | Use of a chiral catalyst to create a chiral environment around the prochiral substrate. | Cyclic peptoids, Cinchona alkaloid derivatives | High enantiomeric excess of the desired amino acid derivative. nih.gov |
| Stereoretentive N-Alkylation | Direct alkylation of the amino group without affecting the existing stereocenter. | Ruthenium-based catalyst | High retention of the original stereochemistry of the amino acid. d-nb.info |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing sustainable and environmentally benign processes.
Aqueous Media Utilization
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. An electrochemical method for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been successfully demonstrated in an aqueous medium. rsc.org This approach avoids the use of external chemical oxidants and relies on KI as a mediator and electrolyte. rsc.org While not a direct synthesis of the target molecule, it showcases the feasibility of conducting key bond-forming reactions for pyridine derivatives in water. The synthesis of starch-functionalized magnetite nanoparticles as a biocatalyst for one-pot multicomponent synthesis of imidazopyrimidine derivatives has also been achieved in an aqueous medium under ultrasound irradiation, further highlighting the trend towards aqueous synthesis.
Catalyst Development for Sustainable Production (e.g., Alum Catalysis)
The development of efficient and reusable catalysts is another key aspect of green chemistry. Alum (aluminum potassium sulfate), a readily available and environmentally friendly compound, has emerged as a promising heterogeneous catalyst for various organic transformations. jsynthchem.com It has been successfully used for the efficient synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles under microwave irradiation, demonstrating its potential as a Lewis acid catalyst. jsynthchem.com Similarly, aluminum phosphate (B84403) (AlPO4) has been employed as a catalyst for the solvent-free preparation of β-enamino esters under microwave irradiation, showcasing its efficiency in promoting condensation reactions. sapub.org These examples suggest that alum and related aluminum-based catalysts could be effectively utilized in the synthesis of pyridylalanine derivatives, potentially in the condensation steps.
Solvent-Free Reaction Conditions
Eliminating the use of organic solvents is a major goal in green synthesis. Solvent-free, or solid-state, reactions, often facilitated by ball milling or microwave irradiation, can lead to higher efficiency and reduced waste. The synthesis of peptides from urethane-protected N-carboxyanhydrides of amino acids has been achieved under ball-milling conditions without the need for organic solvents or purification. exlibrisgroup.com Additionally, the aforementioned synthesis of β-enamino esters using an aluminum phosphate catalyst was conducted under solvent-free conditions with microwave assistance, resulting in high yields and short reaction times. sapub.org These methods offer a promising avenue for the clean and efficient synthesis of this compound and its intermediates.
Protection and Deprotection Strategies for Amino and Carboxyl Functionalities
In the multi-step synthesis of complex molecules like this compound, the selective protection and deprotection of reactive functional groups are essential. wikipedia.org The amino and carboxyl groups of the amino acid backbone are particularly reactive and often need to be masked to prevent unwanted side reactions. libretexts.orgbiosynth.com
The choice of protecting groups is critical and depends on the specific reaction conditions of the subsequent steps. biosynth.com For the amino group, common protecting groups include the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group. The Cbz group is typically removed by catalytic hydrogenation or with HBr in acetic acid, while the Boc group is labile to acid. gcwgandhinagar.com
For the carboxyl group, esterification is the most common protection strategy. Methyl or ethyl esters are frequently used and can be removed by saponification. Other protecting groups for the carboxyl function include the benzyl (B1604629) ester, which can be cleaved by hydrogenolysis, and the t-butyl ester, which is removed by acidolysis. rsc.org
The orthogonality of protecting groups is a key concept in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For example, the use of an acid-labile Boc group for the amine and a base-labile methyl ester for the carboxyl group allows for independent deprotection.
A summary of common protecting groups and their removal conditions is provided below:
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
| Amino | Benzyloxycarbonyl | Cbz, Z | H₂/Pd, HBr/CH₃COOH gcwgandhinagar.com |
| Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl acs.org |
| Carboxyl | Methyl Ester | -OMe | Base-catalyzed hydrolysis (saponification) |
| Carboxyl | Benzyl Ester | -OBn | Catalytic hydrogenolysis wikipedia.org |
| Carboxyl | tert-Butyl Ester | -OtBu | Acid-catalyzed hydrolysis (e.g., TFA) wikipedia.org |
Amine Protecting Groups (e.g., Boc, Fmoc, Ts)
In the multi-step synthesis of this compound, the protection of the nucleophilic α-amino group is a critical first step to prevent unwanted reactions, such as polymerization during carboxyl group activation. nih.govmdpi.com The choice of the protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The most common amine protecting groups used for the synthesis of 3-(pyridin-3-yl)alanine derivatives are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl or Ts). organic-chemistry.org
Boc (tert-butyloxycarbonyl): The Boc group is a widely used, acid-labile protecting group. synarchive.com It is typically introduced by reacting 3-(pyridin-3-yl)alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com The resulting N-Boc-3-(pyridin-3-yl)alanine is stable under basic and nucleophilic conditions, allowing for subsequent modifications, such as esterification of the carboxyl group. synarchive.comchemicalbook.com Deprotection of the Boc group is efficiently achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which cleave the carbamate (B1207046) to regenerate the amine while releasing carbon dioxide and tert-butanol. organic-chemistry.orgresearchgate.netnih.gov
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group. organic-chemistry.orgslideshare.net It is introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide ester (Fmoc-OSu). organic-chemistry.org Fmoc-3-(3-pyridyl)-L-alanine is a key building block, particularly in solid-phase peptide synthesis (SPPS). organic-chemistry.orgbldpharm.comsigmaaldrich.com The key advantage of Fmoc is its cleavage under mild basic conditions, typically using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). organic-chemistry.orgpeptide.com This deprotection proceeds via a β-elimination mechanism.
Ts (Tosyl): The tosyl group, a sulfonamide, is a robust protecting group known for its high stability under both acidic and basic conditions. organic-chemistry.orgsigmaaldrich.com It is installed by treating the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. sigmaaldrich.com Due to its stability, the Ts group is less commonly used as a temporary α-amine protecting group in standard peptide synthesis compared to Boc and Fmoc. Its removal requires harsh conditions, such as treatment with strong acids (e.g., HBr in acetic acid) or dissolving metal reduction (e.g., sodium in liquid ammonia), which can limit its compatibility with other sensitive functional groups. organic-chemistry.org
Table 1: Comparison of Common Amine Protecting Groups for 3-(pyridin-3-yl)alanine
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Feature |
|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) researchgate.net | Acid-labile |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF) organic-chemistry.org | Base-labile |
| p-toluenesulfonyl | Ts | p-toluenesulfonyl chloride (TsCl) | Strong acid or reducing agents organic-chemistry.org | Very stable |
Carboxyl Protecting Groups (e.g., Methyl Esters)
To prevent the carboxylic acid from participating in undesired reactions, particularly during amine-related coupling steps, it must be protected. For the synthesis of the title compound, the carboxyl group is protected as a methyl ester. This not only serves as a protecting group but also represents the final ester functionality of the target molecule.
Methyl Esters: The methyl ester is one of the simplest and most common protecting groups for carboxylic acids. organic-chemistry.org It can be formed through several methods. A classic approach is Fischer esterification, which involves reacting the N-protected amino acid (e.g., Boc-3-(pyridin-3-yl)alanine) with methanol in the presence of a strong acid catalyst like HCl or H₂SO₄. Alternatively, milder methods using reagents like diazomethane (B1218177) (CH₂N₂) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂) can be used, although caution is required due to the toxic and explosive nature of diazomethane. synarchive.com Another common method involves reaction with methyl iodide in the presence of a base like potassium carbonate.
The resulting N-protected amino acid methyl ester, such as Boc-3-(pyridin-3-yl)alanine methyl ester, is a direct precursor to the final compound. mdpi.com The methyl ester is stable to the acidic conditions used for Boc deprotection and the mild basic conditions for Fmoc removal, although it is susceptible to cleavage under stronger basic conditions. mdpi.comorganic-chemistry.org Deprotection of the methyl ester (saponification) to regenerate the carboxylic acid is typically achieved by hydrolysis with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification. synarchive.com
Table 2: Methyl Ester as a Carboxyl Protecting Group
| Protection Method | Reagents | Deprotection (Saponification) | Reagents |
|---|---|---|---|
| Fischer Esterification | Methanol (MeOH), Acid Catalyst (e.g., HCl) | Base-mediated hydrolysis | aq. NaOH or LiOH |
| Alkylation | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | Base-mediated hydrolysis | aq. NaOH or LiOH |
| Diazomethane Reaction | Diazomethane (CH₂N₂) | Base-mediated hydrolysis | aq. NaOH or LiOH |
Orthogonal Deprotection Sequences
The power of modern chemical synthesis lies in the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonal protection. organic-chemistry.org This strategy is essential for the efficient synthesis of complex molecules like derivatives of this compound. The differential stability of the Boc, Fmoc, and methyl ester groups allows for precise, stepwise deprotection. sigmaaldrich.com
An orthogonal strategy enables the selective deprotection of either the amine or the carboxyl group, facilitating subsequent reactions at that specific site. For example, consider the precursor N-Boc-3-(pyridin-3-yl)alanine methyl ester:
Selective Amine Deprotection: The Boc group can be removed with trifluoroacetic acid (TFA). The methyl ester is stable under these acidic conditions, yielding this compound hydrochloride or trifluoroacetate (B77799) salt. mdpi.comresearchgate.net The free amine is then available for further reactions, such as coupling with another amino acid.
Selective Carboxyl Deprotection: The methyl ester can be hydrolyzed using aqueous NaOH. The Boc group is stable to these basic conditions, yielding N-Boc-3-(pyridin-3-yl)alanine. synarchive.com The resulting free carboxylic acid can then undergo coupling reactions.
Similarly, for N-Fmoc-3-(pyridin-3-yl)alanine methyl ester:
Selective Amine Deprotection: The Fmoc group can be cleaved with piperidine. However, care must be taken as prolonged exposure to basic conditions can also lead to the saponification of the methyl ester. nih.govresearchgate.net
Selective Carboxyl Deprotection: A procedure using reagents like aluminum trichloride (B1173362) and N,N-dimethylaniline has been developed for the selective deprotection of methyl esters while leaving the Fmoc group intact. nih.govresearchgate.net
This orthogonality is fundamental for building larger peptide chains or for creating branched structures where side-chain functional groups also require protection.
Table 3: Orthogonal Deprotection Scheme Example
| Starting Compound | Reagent/Condition | Group Removed | Product |
|---|---|---|---|
| Boc-NH-R-COOMe | Trifluoroacetic Acid (TFA) | Boc | H₂N-R-COOMe |
| Boc-NH-R-COOMe | aq. LiOH | Methyl Ester | Boc-NH-R-COOH |
| Fmoc-NH-R-COOMe | 20% Piperidine/DMF | Fmoc | H₂N-R-COOMe |
| Fmoc-NH-R-COOMe | AlCl₃ / N,N-dimethylaniline nih.gov | Methyl Ester | Fmoc-NH-R-COOH |
Chemical Reactivity and Derivatization
Functional Group Transformations
The inherent reactivity of the amino, ester, and pyridine (B92270) moieties enables a variety of functional group interconversions through oxidation, reduction, and substitution reactions.
The pyridine ring and the amino group are susceptible to oxidation under specific conditions. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
While direct oxidation of the amino group in α-amino esters can be complex, leading to various products, related studies on similar compounds like levodopa (B1675098) highlight the potential for oxidation of the molecule. researchgate.net Furthermore, under certain ligand-free, metal-catalyzed conditions, selective aerobic oxidation of benzylic positions to ketones is possible, suggesting a potential pathway for modification at the carbon adjacent to the pyridine ring, although this specific reaction on Methyl 2-amino-3-(pyridin-3-yl)propanoate is not explicitly documented. acs.org
Table 1: Oxidation Reactions
| Functional Group | Reagent(s) | Major Product |
| Pyridine Ring Nitrogen | Hydrogen peroxide (H₂O₂), m-CPBA | Pyridine N-oxide |
The methyl ester group is readily reduced to a primary alcohol, affording the corresponding amino alcohol. This conversion is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, under milder conditions, sodium borohydride (B1222165) (NaBH₄). This reaction transforms the amino acid derivative into a chiral 1,2-amino alcohol, a valuable synthon for various biologically active molecules.
Furthermore, the amino group can first react with an aldehyde or ketone to form an imine or, under acidic conditions, an iminium ion intermediate. These intermediates are susceptible to reduction. For instance, in the course of a Pictet-Spengler reaction, iminium ions are key electrophilic species that can be reduced to form the final heterocyclic product. wikipedia.orgclockss.org The reduction of such imine intermediates provides a route to N-substituted derivatives of the parent amino alcohol.
Table 2: Reduction Reactions
| Functional Group / Intermediate | Reagent(s) | Major Product |
| Methyl Ester | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 2-amino-3-(pyridin-3-yl)propan-1-ol |
| Imine/Iminium Ion | Various reducing agents (e.g., NaBH₄, Ipc₂BCl) | N-substituted amino alcohol derivatives |
The pyridine ring of this compound can participate in substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom. Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on a benzene (B151609) ring and often requires harsh conditions and the use of catalysts like aluminum chloride or iron(III) chloride.
However, the molecule is well-suited for intramolecular electrophilic substitution, most notably in the Pictet-Spengler reaction. wikipedia.org In this reaction, the amine condenses with an aldehyde or ketone to form an iminium ion. The pyridine ring then acts as the nucleophile, attacking the electrophilic iminium carbon to form a new six-membered ring. wikipedia.orgnih.gov This reaction is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. wikipedia.orgclockss.orgnih.gov The driving force is the electrophilicity of the iminium ion, which is sufficient to engage the pyridine ring in the cyclization step. wikipedia.org
Formation of Derivatives and Analogues
The functional groups of this compound serve as handles for the synthesis of a wide array of derivatives, including amides and complex heterocyclic structures.
The primary amino group is a key site for derivatization via the formation of amide bonds. This can be achieved through reaction with carboxylic acids, acid chlorides, or activated esters. A variety of coupling reagents are employed to facilitate this transformation, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net These methods are fundamental in peptide synthesis, where the amino ester can be incorporated into a growing peptide chain.
Recent advancements have introduced novel methods for amide synthesis from esters. One such method involves reacting esters directly with alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). nih.govresearchgate.net This reaction proceeds rapidly at room temperature without a catalyst and has been shown to be effective for amino acid esters like L-phenylalanine methyl ester, yielding the corresponding primary amide in high yield without racemization. nih.gov This approach offers a chemoselective and efficient alternative to traditional coupling methods. nih.govresearchgate.net Another strategy involves the use of amino acid fluorides, which are more stable than the corresponding chlorides but still sufficiently reactive to form amide bonds with amines. researchgate.net
Table 3: Selected Amide Bond Formation Methods
| Reagent Type | Example Reagent(s) | Key Features |
| Coupling Reagents | DEPBT, CDI | Widely used in peptide synthesis; requires activation of the carboxylic acid. nih.govresearchgate.net |
| Amidoboranes | Sodium amidoborane (NaNH₂BH₃) | Reacts directly with the ester; fast, high-yield, catalyst-free, chemoselective. nih.govresearchgate.net |
| Acid Halides | Amino acid fluorides | More stable than acid chlorides; react readily with amines. researchgate.net |
This compound is a prime substrate for heterocyclic annulation reactions, particularly the Pictet-Spengler reaction. wikipedia.org As a β-arylethylamine (where the aryl group is pyridine), it can undergo condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to generate tetrahydro-β-carboline analogues. wikipedia.orgnih.gov The mechanism involves the formation of an iminium ion, which is then attacked by the electron-rich carbon of the pyridine ring to forge the new heterocyclic ring. wikipedia.orgclockss.org This reaction is a cornerstone in the synthesis of many indole (B1671886) alkaloids and related structures. clockss.orgnih.gov
The versatility of the pyridine and amino functionalities also allows for other types of heterocyclic constructions. For example, derivatives of 2-aminopyridine (B139424) can be used as precursors for fused ring systems like thieno[2,3-b]pyridines. nih.gov In other contexts, reactions involving the amino group and a suitable bifunctional reagent can lead to different heterocycles. For instance, cyclocondensation of related hydrazone derivatives with mercaptoacetic acid is a known route to thiazolidinones. orientjchem.org These annulation strategies significantly expand the molecular complexity and diversity that can be achieved starting from this simple amino acid ester.
3 Modifications at the α-Carbon and β-Carbon Positions
The scaffold of this compound offers reactive sites at both the α-carbon (the carbon bearing the amino and ester groups) and the β-carbon (the carbon of the methylene (B1212753) bridge). These positions are amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of non-natural amino acid derivatives.
α-Carbon Alkylation
The α-hydrogen of the ester is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. sigmaaldrich.comrhhz.netlibretexts.orgpressbooks.pub This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce new substituents at the α-position. sigmaaldrich.comrhhz.netlibretexts.orgpressbooks.pub For this reaction to be effective, the amino group must first be protected, for instance with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent interference with the base. The reaction is most efficient with primary alkyl halides like methyl iodide or benzyl (B1604629) bromide, as secondary and tertiary halides are more prone to undergoing elimination reactions. libretexts.orglibretexts.org
This process, known as enolate alkylation, is a cornerstone of amino acid synthesis and allows for the creation of α-alkylated or α-arylated pyridylalanine derivatives. sigmaaldrich.comrhhz.netlibretexts.orgpressbooks.pub The general strategy involves the deprotonation of the N-protected amino ester to form the enolate, followed by quenching with an electrophile.
Table 1: Representative α-Carbon Alkylation Reactions This table presents generalized examples of α-alkylation based on standard enolate chemistry principles.
| Starting Material (N-Protected) | Reagents | Product | Reaction Type |
|---|---|---|---|
| N-Boc-Methyl 2-amino-3-(pyridin-3-yl)propanoate | 1. LDA, THF, -78°C 2. Methyl Iodide (CH₃I) | N-Boc-Methyl 2-amino-2-methyl-3-(pyridin-3-yl)propanoate | α-Methylation |
| N-Boc-Methyl 2-amino-3-(pyridin-3-yl)propanoate | 1. LDA, THF, -78°C 2. Benzyl Bromide (BnBr) | N-Boc-Methyl 2-amino-2-benzyl-3-(pyridin-3-yl)propanoate | α-Benzylation |
| N-Boc-Methyl 2-amino-3-(pyridin-3-yl)propanoate | 1. LDA, THF, -78°C 2. Allyl Bromide | N-Boc-Methyl 2-amino-2-allyl-3-(pyridin-3-yl)propanoate | α-Allylation |
β-Carbon Functionalization
Modification at the β-carbon typically involves advanced catalytic methods, most notably palladium-catalyzed C(sp³)–H activation. rhhz.net This powerful technique enables the direct coupling of aryl groups to the β-position of the amino acid backbone. The reaction requires a directing group, which is often incorporated into the N-protecting group of the amino acid. For instance, an 8-aminoquinoline (B160924) or a picolinoyl (PA) group can serve as a directing group, coordinating to the palladium catalyst and positioning it in proximity to the β-C-H bonds for selective activation. rhhz.net
This methodology facilitates the synthesis of complex β-aryl-α-amino acids from simple alanine (B10760859) derivatives. nih.gov In the context of this compound, after protection of the amine with a suitable directing group, the β-C-H bonds of the methylene unit can be arylated using various aryl halides as coupling partners. This approach offers a direct route to novel phenylalanine analogues where one of the phenyl rings is replaced by the pyridyl group.
Table 2: Representative β-Carbon Arylation Reactions This table presents examples of β-arylation based on established palladium-catalyzed C-H activation methodologies applied to alanine derivatives.
| Starting Material (N-Protected with Directing Group) | Reagents | Product | Reaction Type |
|---|---|---|---|
| N-(8-aminoquinolyl)-Methyl 2-amino-3-(pyridin-3-yl)propanoate | Pd(OAc)₂, Aryl Iodide (e.g., 4-Iodoanisole), Ag₂CO₃ | N-(8-aminoquinolyl)-Methyl 2-amino-3-(4-methoxyphenyl)-3-(pyridin-3-yl)propanoate | β-Arylation |
| N-(2-pyridyl)sulfonyl-Methyl 2-amino-3-(pyridin-3-yl)propanoate | Pd(OAc)₂, Aryl Bromide (e.g., 1-bromo-4-fluorobenzene), K₂CO₃ | N-(2-pyridyl)sulfonyl-Methyl 2-amino-3-(4-fluorophenyl)-3-(pyridin-3-yl)propanoate | β-Arylation |
4 Introduction of Other Heteroaromatic Moieties
The versatile structure of this compound serves as a valuable starting point for the synthesis of other non-natural amino acids containing different heteroaromatic systems. This can be achieved either by building upon the existing framework or by synthesizing the target molecule from precursors similar to those used for pyridylalanine itself.
One documented approach involves the synthesis of β-(3-benzo[b]thienyl)-DL-alanine from derivatives of β-(3-pyridyl)-DL-alanine. nih.govresearchgate.net This transformation showcases the utility of the pyridylalanine scaffold in accessing more complex heterocyclic amino acids. The synthesis typically begins with a malonic ester synthesis, where diethyl acetamidomalonate is condensed with a suitable arylmethyl halide. sigmaaldrich.comnih.govresearchgate.net By choosing 3-(chloromethyl)pyridine (B1204626) as the halide, one obtains the precursor to pyridylalanine. Similarly, using 3-(chloromethyl)benzo[b]thiophene (B1593900) yields the corresponding benzothienylalanine. nih.govresearchgate.net This parallel synthesis strategy highlights how the core synthetic route can be adapted to introduce various heteroaromatic groups.
Another powerful strategy involves the construction of new heterocyclic rings using the existing structure as a template. For example, pyrazole (B372694) derivatives, which are of significant pharmacological interest, can be synthesized through various cyclocondensation reactions. nih.govmdpi.comresearchgate.net A common method is the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.govmdpi.commdpi.com While not a direct conversion of the pyridine ring, the core amino acid backbone of pyridylalanine can be modified or used as a building block in multi-step syntheses to incorporate a pyrazole or other heterocyclic moieties like thiazole. google.com
Table 3: Synthesis of Amino Acids with Other Heteroaromatic Moieties This table provides examples based on established synthetic routes for heteroaromatic amino acids.
| Target Heteroaromatic Amino Acid | Key Precursor | General Synthetic Method | Reference/Principle |
|---|---|---|---|
| β-(3-Benzo[b]thienyl)alanine Ethyl Ester | 3-(Chloromethyl)benzo[b]thiophene | Diethyl acetamidomalonate condensation | Malonic Ester Synthesis nih.govresearchgate.net |
| (Varies)-pyrazolyl-alanine derivative | Hydrazine and a β-dicarbonyl precursor | Cyclocondensation | Knorr Pyrazole Synthesis nih.govmdpi.com |
| Thiazolylalanine derivative | Corresponding thiazolyl aldehyde/halide | Dehydration condensation or substitution | General Heterocycle Synthesis google.com |
Applications in Advanced Organic Synthesis and Chemical Biology Research
Building Block in Complex Molecule Synthesis
The unique bifunctional nature of Methyl 2-amino-3-(pyridin-3-yl)propanoate, possessing both a nucleophilic amino group and an electrophilic ester, alongside the modifiable pyridine (B92270) ring, makes it an ideal starting material for constructing sophisticated molecular frameworks.
While direct synthesis of a specific natural product from this compound is not prominently documented, its utility is highlighted in the context of Diversity-Oriented Synthesis (DOS). DOS is a strategy aimed at creating libraries of structurally diverse molecules, often inspired by natural product scaffolds, from a common starting material mdpi.com. The structural motifs within this compound are analogous to building blocks used in the synthesis of natural product analogues such as flavones, coumarins, and quinolones mdpi.com. The pyridyl-alanine core can be incorporated into complex structures to mimic or alter the properties of naturally occurring compounds, thereby generating novel analogues for biological screening. Biocatalytic methods, which often employ engineered enzymes, provide a sustainable alternative for producing complex peptidic natural products and their analogues from various amino acid building blocks nih.gov.
The non-canonical amino acid structure of 3-(3-pyridyl)alanine, the parent acid of this compound, makes it a valuable component in the synthesis of peptidomimetics and modified peptides. Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity.
The Fmoc-protected version of the corresponding amino acid, Fmoc-3-(3'-pyridyl)-L-alanine, is a widely used building block in Solid-Phase Peptide Synthesis (SPPS) chemimpex.com. The pyridine side chain introduces a unique structural and electronic element that can influence peptide conformation and participate in specific interactions with biological targets, which is crucial for designing novel pharmaceuticals chemimpex.com. Furthermore, the synthesis of the D-enantiomer, 3-(3-pyridyl)-D-alanine, and its subsequent conversion to a BOC-protected form, has been established for its incorporation into peptide chains, highlighting the versatility of this scaffold in peptide chemistry nih.gov. The Pictet-Spengler reaction, a classic method for creating constrained aromatic amino acids, is another key strategy for generating complex peptidomimetics from amino acid esters ebrary.net.
| Compound Name | Protecting Group | Application in Peptide Synthesis |
| Fmoc-3-(3'-pyridyl)-L-alanine | Fmoc | Key building block in Solid-Phase Peptide Synthesis (SPPS) for creating bioactive peptides. chemimpex.com |
| BOC-3-(3-pyridyl)-D-alanine | BOC | Used for the incorporation of the D-amino acid into peptide sequences. nih.gov |
The reactive functionalities of this compound make it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are core components of many pharmaceuticals.
Triazoles: The amino acid portion of the molecule can be readily converted into a triazole ring. Research has demonstrated the synthesis of (R)-2-amino-3-triazolpropanoic acid derivatives, where the triazole ring acts as a bioisostere for an amide bond nih.govnih.govfrontiersin.org. This transformation shows that the propanoate backbone is an effective template for building 1,2,3- and 1,2,4-triazole systems, which are known pharmacophores with a wide range of biological activities nih.govnih.govfrontiersin.orgnih.govresearchgate.net.
Imidazopyridines: The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs and is a key target in medicinal chemistry nih.govresearchgate.net. Syntheses of these fused heterocycles often begin with 2-aminopyridine (B139424) derivatives, which undergo cyclization with various reagents nih.govresearchgate.net. The pyridine ring of this compound can be chemically modified to generate the necessary 2-amino functionality, thus serving as an intermediate in the synthesis of these important heterocyclic systems.
| Heterocyclic Scaffold | Synthetic Utility of Precursor |
| 1,2,4-Triazoles | The amino acid backbone serves as a template for cyclization to form the triazole ring, a key pharmacophore. nih.govresearchgate.net |
| Imidazo[1,2-a]pyridines | The pyridine moiety can be functionalized to a 2-aminopyridine, a common starting material for imidazopyridine synthesis. nih.govresearchgate.net |
Role in Medicinal Chemistry Research (Mechanistic Focus)
The pyridyl-alanine scaffold is a privileged structure in medicinal chemistry, frequently utilized to probe biological mechanisms and to design molecules with specific therapeutic actions.
The structural features of this compound make it an attractive starting point for the synthesis of various enzyme inhibitors.
PI3K Inhibitors: The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical target in cancer therapy nih.gov. A number of potent PI3K inhibitors are based on the imidazo[1,2-a]pyridine scaffold nih.gov. As this compound is a precursor to this heterocyclic system, it serves as a valuable intermediate in the development of novel PI3K inhibitors nih.gov.
Thrombin Inhibitors: Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for treating thrombotic disorders nih.govgoogleapis.com. Pyridine- and pyridinone-containing structures have been successfully developed as potent and selective thrombin inhibitors nih.gov. The pyridyl group can engage in critical interactions within the enzyme's active site, making the pyridyl-alanine scaffold a rational choice for designing new anticoagulants nih.gov.
InhA Inhibitors: While different scaffolds like pyrrolidine carboxamides have been identified as potent inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, the search for novel structural classes is ongoing nih.gov. The unique geometry and hydrogen-bonding capabilities of pyridyl-alanine derivatives make them potential candidates for exploration as new antituberculosis agents targeting InhA.
The defined stereochemistry and conformational rigidity of molecules derived from this compound are highly advantageous for studying ligand-receptor interactions.
NMDA Receptor Agonists: Derivatives of (R)-2-amino-3-(pyridin-3-yl)propanoate have been synthesized and evaluated as agonists at the glycine (B1666218) binding site of the N-Methyl-D-aspartate (NMDA) receptor nih.govnih.govfrontiersin.org. Specifically, (R)-2-amino-3-triazolpropanoic acids derived from this scaffold show distinct activity profiles and preferences for different GluN2 subunits of the NMDA receptor nih.govnih.gov. These compounds are crucial tools for elucidating the pharmacology of NMDA receptor subtypes and for designing novel central nervous system therapeutics nih.govnih.govfrontiersin.org.
Sigma Receptor Ligands: Sigma receptors are implicated in a variety of neurological disorders, and ligands containing a pyridine motif are known to exhibit high affinity for these receptors upenn.edu. The pyridyl-alanine scaffold can be used to develop selective ligands for both sigma-1 and sigma-2 receptor subtypes, aiding in the characterization of these receptors and the development of new therapeutic agents upenn.edu.
Adenosine Receptor Ligands: The pyridine ring is also a key feature in ligands designed for adenosine receptors, which are involved in processes like seizure suppression nih.gov. Thieno[2,3-b]pyridine derivatives, which can be conceptually derived from pyridyl-containing precursors, have been investigated for their binding affinity to A1 adenosine receptors nih.gov.
| Receptor Target | Application of Derived Scaffold | Key Finding |
| NMDA Receptor | Glycine site agonists | Derivatives show subtype-specific activity, preferring GluN1/2C-D over GluN1/2A-B subtypes. nih.govnih.gov |
| Sigma-2 Receptor | High-affinity selective ligands | Pyridine-containing scaffolds are important for developing selective ligands for imaging and therapy. upenn.edu |
| Adenosine A1 Receptor | Potential non-nucleoside agonists | Pyridine and thienopyridine scaffolds are explored for binding affinity in the context of epilepsy treatment. nih.gov |
Contribution to the Synthesis of Bioactive Compounds (without clinical data)
The incorporation of unnatural amino acids into peptide structures is a well-established strategy in medicinal chemistry to develop peptidomimetics with improved pharmacological properties. These modifications can enhance metabolic stability, increase resistance to enzymatic degradation, and improve bioavailability compared to their natural peptide counterparts. This compound, as a non-natural amino acid, serves as a key component in the design of such peptidomimetics.
One of the key applications of this compound is in the synthesis of conformationally constrained peptide analogs. The introduction of the pyridyl group can restrict the rotational freedom of the peptide backbone, forcing it to adopt a specific three-dimensional structure. This pre-organization can be crucial for high-affinity binding to biological targets such as enzymes and receptors. Research in this area focuses on designing peptide mimics that can effectively reproduce the bioactive conformation of a natural peptide ligand, thereby eliciting a desired biological response. While specific, publicly available examples detailing the synthesis of named bioactive compounds using this compound are limited in non-proprietary literature, its utility as a building block for creating libraries of novel compounds for drug discovery screening is well-recognized within the chemical research community.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 36556-17-7 |
| Appearance | Solid |
| Chirality | Chiral |
Note: Data is compiled from publicly available chemical supplier information.
Applications in Materials Science
The application of this compound as a precursor for specialized materials is a nascent and largely theoretical area of research. However, the inherent properties of the molecule suggest potential avenues for exploration in materials science.
The presence of both an amino acid backbone and a pyridine ring offers multiple reactive sites for polymerization and material functionalization. The amino and carboxyl groups can participate in standard polymerization reactions to form polyamide or polyester materials. The pyridine moiety, with its nitrogen atom, can be utilized for coordination with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or functional polymers with catalytic or specific binding properties.
Furthermore, the aromatic nature of the pyridine ring could be exploited in the development of conductive polymers. While currently speculative, the incorporation of this building block into a polymer chain could influence the material's electronic properties. Post-polymerization modification of the pyridine ring could further tailor the material's characteristics for specific applications. To date, there is a lack of published research specifically detailing the use of this compound as a precursor for specialized materials, indicating that this remains an open area for future investigation.
Analytical and Spectroscopic Characterization in Research
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for Methyl 2-amino-3-(pyridin-3-YL)propanoate is not available in the provided search results, numerous studies have been conducted on related pyridine-containing organic molecules. These studies reveal key structural features that are likely to be relevant. For example, the crystal structure of Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate was determined to be in the triclinic space group P1. researchgate.netiucr.org In this structure, the benzene (B151609) ring is significantly twisted with respect to the pyridine (B92270) ring. researchgate.netiucr.org Another example, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, crystallizes in the monoclinic space group C2/c. researchgate.net The crystal structures are often stabilized by a network of intermolecular hydrogen bonds, such as N—H⋯O and N—H⋯N interactions, as well as C—H⋯π interactions. researchgate.netiucr.orgresearchgate.net
Table 2: Crystallographic Data for Structurally Related Pyridine Derivatives Press the buttons below to display the interactive table.
Display Table
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate | Triclinic | P1 | Benzene ring twisted 63.29 (15)° with respect to the pyridine ring; N—H⋯O hydrogen bonds present. | researchgate.netiucr.org |
| methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | Dihedral angle between pyran and phenyl rings is 87.8(1)°; structure stabilized by N−H···N and N−H···O hydrogen bonds. | researchgate.net |
| 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one | Monoclinic | P21/c | Contains a β-aminoketone, a benzene ring, and a pyridine ring. | researchgate.net |
This table presents crystallographic data for compounds that, like this compound, contain a pyridine ring, illustrating common crystal systems and structural motifs.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves calculating the electron density to find the lowest energy state, which corresponds to the most stable structure. researchgate.net For Methyl 2-amino-3-(pyridin-3-yl)propanoate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netepstem.net This optimized structure is fundamental, as it is the starting point for calculating most other properties. epstem.net Although detailed results for this specific molecule are not published in the reviewed sources, this method is standard for similar organic molecules. nih.govresearchgate.net
Table 1: Parameters from DFT-Based Geometry Optimization
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. DFT would calculate lengths for C-C, C-N, C=O, C-O, C-H, and bonds within the pyridine (B92270) ring. |
| **Bond Angles (°) ** | The angle formed between three connected atoms. Key angles would include those around the chiral carbon and within the ester and pyridine functional groups. |
| **Dihedral Angles (°) ** | The angle between two intersecting planes, which defines the molecule's conformation. This is particularly important for the rotation around the C-C bond connecting the pyridine ring and the alanine (B10760859) backbone. |
| Total Energy (Hartree) | The calculated total electronic energy of the molecule at its optimized geometry, indicating its stability. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. bldpharm.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netbldpharm.com A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bldpharm.com For this compound, the analysis would reveal how the electron-donating amino group and the electron-withdrawing pyridine ring influence these frontier orbitals.
Table 2: Data from HOMO-LUMO Analysis
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a better electron donor. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (eV) | The energy difference (ΔE) between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. sigmaaldrich.com Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to predict how the molecule will interact in a chemical reaction. sigmaaldrich.commolport.com Fukui functions are also used to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, offering a detailed map of local reactivity. While specific values for this compound are not available, these calculations are standard in computational studies of reactive molecules. sigmaaldrich.commolport.com
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, closely resembling a Lewis structure. epstem.net This method quantifies the electron density in bonds (e.g., σC-N, πC=C) and lone pairs (e.g., on nitrogen and oxygen atoms). epstem.net A key feature of NBO analysis is the examination of donor-acceptor interactions, which are measured by second-order perturbation theory. epstem.net These interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor), indicate hyperconjugative effects that stabilize the molecule. For the title compound, NBO analysis would reveal the nature of bonding and the extent of electronic delocalization between the pyridine ring and the amino acid moiety.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic structure, molecular modeling and dynamics can simulate the physical movements and conformational flexibility of a molecule.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. For this compound, rotation around the bond connecting the chiral center to the pyridyl group is particularly significant. Different conformers can have different energy levels, and identifying the lowest-energy conformer is crucial as it represents the most populated state. This analysis can be performed by systematically rotating key dihedral angles and calculating the potential energy at each step using computational methods. Such studies are vital for understanding how the molecule might fit into a protein's active site or interact with other molecules.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The structure of this compound, featuring a pyridine ring, an amino group, and an ester functional group, allows for a variety of intermolecular interactions that govern its macroscopic properties. These non-covalent interactions are crucial in determining the crystal packing, solubility, and biological activity of the molecule.
Hydrogen Bonding: The primary amine (-NH₂) group serves as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. These interactions are among the strongest of the non-covalent forces. Computational models can predict the geometry and energy of these hydrogen bonds. For instance, in a crystalline solid of this compound, one would expect to find N-H···N and N-H···O hydrogen bonds forming a complex network that stabilizes the crystal lattice. mdpi.com The presence of both donor and acceptor sites within the same molecule allows for the formation of intricate hydrogen-bonding motifs, such as chains or dimers.
A summary of potential intermolecular interactions is presented in Table 1.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | -NH₂ | Pyridine N | 3-7 |
| Hydrogen Bond | -NH₂ | Carbonyl O | 3-7 |
| π-Stacking | Pyridine Ring | Pyridine Ring | 1-3 |
In Silico Studies for Mechanistic Insights
To further understand the reactivity and electronic nature of this compound, several in silico techniques are employed. These methods provide a detailed map of the molecule's electronic landscape and help in predicting its behavior in chemical reactions.
Molecular Electrostatic Surface Potential (MESP) Mapping
Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map is generated by calculating the electrostatic potential on the van der Waals surface of the molecule.
For this compound, the MESP map would reveal regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The regions of negative potential, indicating electron-rich areas, are expected to be located around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the areas of positive potential, indicating electron-poor regions, would be found around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors. researchgate.net
Table 2: Predicted MESP Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MESP Map | Implication |
|---|---|---|---|
| Pyridine Nitrogen | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |
| Carbonyl Oxygen | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |
| Amino Group Hydrogens | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |
Topological Analysis (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, providing a clear picture of the close contacts in the crystal packing.
For this compound, the Hirshfeld surface analysis would likely reveal prominent red spots on the dnorm map, indicating the locations of strong hydrogen bonds (N-H···N and N-H···O). The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this, the plot would be expected to show distinct spikes corresponding to H···H, C···H, O···H, and N···H contacts, with the latter two being characteristic of hydrogen bonding. nih.gov
Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Percentage Contribution | Description |
|---|---|---|
| H···H | 40-50% | Represents the large number of hydrogen atoms on the molecular surface. nih.gov |
| C···H/H···C | 15-25% | van der Waals interactions involving carbon and hydrogen atoms. nih.gov |
| O···H/H···O | 10-20% | Primarily represents N-H···O and C-H···O hydrogen bonds. |
| N···H/H···N | 5-15% | Represents N-H···N hydrogen bonds and other close contacts involving nitrogen. |
Bond Dissociation Energy Calculations
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond in the gas phase. ucsb.edu Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the BDE for various bonds within a molecule. This information is crucial for understanding the molecule's thermal stability and its propensity to undergo radical reactions.
For this compound, BDE calculations would identify the weakest bonds in the molecule. It is anticipated that the C-C bond between the pyridine ring and the adjacent methylene (B1212753) group, as well as the C-N bond of the amino group, would be among the more labile bonds under thermolytic conditions. The exact values would depend on the computational method and basis set used, but the relative order of BDEs can provide significant insight into the molecule's chemical reactivity.
Table 4: Illustrative Bond Dissociation Energies (BDE) for Key Bonds
| Bond | Illustrative BDE (kcal/mol) | Implication |
|---|---|---|
| C-H (aliphatic) | 95-100 | Relatively strong, not easily broken |
| C-N (amine) | 80-90 | Weaker than C-H, potential site for cleavage |
| C-C (alkyl-aryl) | 85-95 | Susceptible to cleavage under harsh conditions |
| C-O (ester) | 85-95 | Relatively stable bond |
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Current synthetic approaches to compounds like Methyl 2-amino-3-(pyridin-3-YL)propanoate often rely on classical methods, such as the condensation of diethyl acetamidomalonate with the corresponding arylmethyl halide, followed by enzymatic resolution and esterification. nih.gov While effective, these multi-step sequences can be inefficient. Future research should focus on developing more streamlined and stereoselective synthetic strategies.
Key areas for exploration include:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the direct synthesis of enantiomerically pure pyridylalanines and their esters would be a significant advancement. This could involve transition-metal catalyzed hydrogenations or phase-transfer catalysis to establish the chiral center with high enantiomeric excess, bypassing the need for enzymatic resolution.
Enzyme-Catalyzed Synthesis: Beyond resolution, engineered enzymes could be explored for the direct stereoselective synthesis of the target molecule.
Flow Chemistry: The application of continuous flow technologies could enhance the efficiency, safety, and scalability of the synthesis, particularly for steps that are hazardous or require precise control of reaction parameters.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, fewer steps | Development of novel chiral ligands and catalysts |
| Biocatalysis | High stereospecificity, mild conditions | Enzyme screening and engineering |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and reaction conditions |
Exploration of New Chemical Transformations and Derivatizations
The trifunctional nature of this compound offers a rich platform for chemical derivatization, opening avenues to novel compounds with tailored properties. Future work should systematically explore reactions at each functional site.
N-Terminus Modification: The primary amine is a key handle for a variety of transformations. N-acylation, N-alkylation, and sulfonylation can be readily achieved. A particularly promising area is its use in peptide synthesis, where it can be incorporated into peptide chains to introduce a pyridyl moiety, potentially influencing the peptide's conformation, stability, and biological activity. nih.gov
Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, or it can be reduced to the corresponding amino alcohol. It can also undergo transesterification to introduce different alkyl groups.
Pyridine (B92270) Ring Functionalization: The pyridine ring can undergo electrophilic substitution reactions, although the activating/deactivating effects of the alaninyl side chain would need to be considered. The nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts or oxidized to the N-oxide, altering the electronic properties and solubility of the molecule.
| Functional Group | Potential Derivatization Reactions | Resulting Compound Class |
| Primary Amine | N-Acylation, N-Alkylation, Peptide Coupling | Amides, Secondary Amines, Peptides |
| Methyl Ester | Hydrolysis, Reduction, Transesterification | Carboxylic Acids, Amino Alcohols, Different Esters |
| Pyridine Ring | Electrophilic Substitution, N-Oxidation | Substituted Pyridines, Pyridine-N-oxides |
Mechanistic Elucidation of Biological Interactions at the Molecular Level
The structural similarity of this compound to natural amino acids like phenylalanine and tryptophan suggests that it could interact with biological macromolecules. However, the specific nature of these interactions remains uncharacterized.
Future research should employ a combination of experimental and computational methods to:
Identify Protein Targets: High-throughput screening of protein libraries could identify enzymes or receptors that bind to the compound. The pyridine moiety, capable of engaging in hydrogen bonding and π-π stacking, may confer unique binding properties.
Computational Docking and Molecular Dynamics: Molecular modeling can predict the binding modes of the compound within the active sites of potential protein targets. nih.govnih.gov These computational studies can guide the design of derivatives with enhanced affinity and selectivity. For instance, docking studies on related pyridine derivatives have been used to predict interactions with enzyme active sites. nih.gov
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography could be used to solve the three-dimensional structures of the compound in complex with its biological targets, providing a detailed understanding of the key intermolecular interactions.
Integration into Advanced Functional Materials Research
The self-assembly properties of amino acids and their derivatives are being increasingly harnessed to create novel functional materials. beilstein-journals.org The unique combination of a chiral center, an aromatic pyridine ring, and hydrogen-bonding groups in this compound makes it an attractive building block for supramolecular chemistry and materials science.
Potential research directions include:
Self-Assembling Nanostructures: Investigating the ability of the compound and its derivatives to self-assemble into ordered nanostructures such as fibers, tapes, or gels. The non-covalent interactions, including hydrogen bonding and π-π stacking of the pyridine rings, would be the driving forces for such assemblies. beilstein-journals.org
Functional Polymers: The compound can be polymerized or grafted onto polymer backbones to create functional polymers. nih.gov The pyridine moieties could impart pH-responsiveness, metal-coordination capabilities, or catalytic activity to the resulting materials.
Chiral Materials: The inherent chirality of the molecule could be used to construct chiral materials for applications in enantioselective separations or asymmetric catalysis.
Application in Chemical Probe Design and Bioconjugation Strategies
The development of chemical probes is essential for studying biological processes in their native environment. The structure of this compound is well-suited for transformation into such probes.
Future research could focus on:
Fluorescent Probes: The pyridyl group can be a component of a larger fluorophore system. Research into the synthesis of novel β-pyridyl α-amino acids has shown their potential as conformationally sensitive fluorophores. nih.govacs.org By analogy, derivatives of this compound could be designed to have environment-sensitive fluorescence, making them useful for reporting on local changes in viscosity or polarity within a cell. nih.govacs.org
Bioconjugation: The primary amine and the potential for converting the ester to a carboxylic acid provide two orthogonal handles for bioconjugation. These can be used to attach the molecule to proteins, nucleic acids, or other biomolecules. This could be used to introduce a pH-sensitive label (the pyridine ring) or to deliver a payload to a specific biological target.
Bioorthogonal Chemistry: The development of derivatives of this compound that incorporate bioorthogonal handles (e.g., alkynes, azides) would allow for its specific labeling in complex biological systems using click chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
